Tributylsulfonium iodide

Description

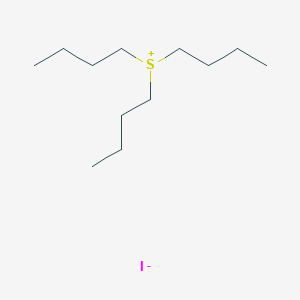

Structure

3D Structure of Parent

Properties

IUPAC Name |

tributylsulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27S.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCQSHDLMUWBPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[S+](CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621231 | |

| Record name | Tributylsulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18146-62-8 | |

| Record name | Tributylsulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylsulfonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tributylsulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tributylsulfonium iodide, a quaternary ammonium salt with applications in organic synthesis and materials science. This document details the underlying chemical principles, a representative experimental protocol, and methods for purification and characterization.

Introduction

This compound is a salt consisting of a central sulfur atom bonded to three butyl groups, with iodide as the counter-ion. The synthesis of such trialkylsulfonium salts is a well-established process in organic chemistry, typically proceeding via a bimolecular nucleophilic substitution (SN2) reaction. This guide will focus on the most common and direct method for the preparation of this compound: the reaction of dibutyl sulfide with butyl iodide.

Synthesis of this compound

The synthesis of this compound is achieved through the alkylation of dibutyl sulfide with butyl iodide. This reaction is a classic example of the formation of a sulfonium salt.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism. The sulfur atom of dibutyl sulfide acts as a nucleophile, attacking the electrophilic carbon atom of butyl iodide. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group.

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound. While specific reaction conditions can be optimized, this procedure outlines the fundamental steps.

Materials:

-

Dibutyl sulfide

-

Butyl iodide

-

A suitable solvent (e.g., acetone, acetonitrile, or no solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of dibutyl sulfide and butyl iodide. The reaction can be run neat or in a polar aprotic solvent like acetone or acetonitrile to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the solid product, this compound.

-

Isolation of Crude Product: If the product precipitates, it can be collected by vacuum filtration. If the reaction mixture is homogeneous, the solvent can be removed under reduced pressure to yield the crude product. The crude product should be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

Purification of this compound

Recrystallization is the most common and effective method for purifying this compound. This technique leverages the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.

Recrystallization Protocol

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols such as ethanol or isopropanol are often suitable for sulfonium salts.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. The crystals should then be dried under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the physical and chemical properties of the reactants and the product.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Dibutyl sulfide | C8H18S | 146.29 | -79.7 | 188 | Colorless liquid |

| Butyl iodide | C4H9I | 184.02 | -103.5 | 130-131 | Colorless liquid |

| This compound | C12H27IS | 330.31 | 93-95 | N/A | White to orange crystalline powder |

Table 2: Representative Reaction Conditions and Expected Outcome

| Parameter | Value/Description |

| Stoichiometry | 1:1 molar ratio of Dibutyl sulfide to Butyl iodide |

| Solvent | Acetone, Acetonitrile, or neat |

| Temperature | Room temperature to 60 °C |

| Reaction Time | Several hours to overnight |

| Expected Yield | Moderate to high |

| Purity (after recrystallization) | >95% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis and purification.

Conclusion

The synthesis of this compound via the SN2 reaction of dibutyl sulfide and butyl iodide is a straightforward and efficient method for producing this valuable sulfonium salt. Purification by recrystallization is a reliable technique to obtain a high-purity product suitable for a variety of research and development applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound in a laboratory setting.

An In-depth Technical Guide to the Physical and Chemical Properties of Tributylsulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for tributylsulfonium iodide is limited. This guide compiles available information and draws parallels from closely related sulfonium salts to provide a comprehensive overview. Researchers should validate this information through experimental analysis.

Introduction

This compound, a quaternary sulfonium salt, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a positively charged sulfur atom bonded to three butyl groups and a corresponding iodide anion, imparts unique properties that make it a candidate for applications such as phase-transfer catalysis and as a potential antimicrobial agent. This technical guide provides a detailed overview of its known physical and chemical properties, experimental protocols for related compounds, and potential applications relevant to researchers and professionals in drug development.

Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available information.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇IS | PubChem |

| Molecular Weight | 330.31 g/mol | PubChem |

| CAS Number | 18146-62-8 | PubChem |

| Appearance | White to orange to green powder/crystal | ChemicalBook |

Table 2: Physical Properties of this compound

| Property | Value | Source/Comment |

| Melting Point | 93 °C | ChemicalBook |

| Boiling Point | Data not available | |

| Solubility | Almost transparent in Methanol | ChemicalBook |

| Soluble in polar organic solvents | CymitQuimica |

Experimental Protocols

General Synthesis of Sulfonium Salts

Sulfonium salts are typically synthesized by the alkylation of a thioether with an alkyl halide. For this compound, this would involve the reaction of dibutyl sulfide with butyl iodide.

Reaction:

(C₄H₉)₂S + C₄H₉I → [(C₄H₉)₃S]⁺I⁻

General Procedure (Adapted from similar syntheses):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of dibutyl sulfide and butyl iodide in a suitable solvent (e.g., acetone or acetonitrile).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to several days. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion of the reaction, the product may precipitate from the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Crude sulfonium salts are typically purified by recrystallization.

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the crystals under vacuum.

Spectral Data

Specific experimental spectral data for this compound is not available in the public domain. The following provides an expectation of the spectral characteristics based on its structure and data from analogous compounds like trimethylsulfonium iodide.

-

¹H NMR: The spectrum is expected to show signals corresponding to the butyl groups. The protons on the alpha-carbon (adjacent to the sulfur) would be deshielded and appear as a triplet at approximately 3.2-3.5 ppm. The other methylene groups would appear as multiplets between 1.0 and 2.0 ppm, and the terminal methyl group would be a triplet around 0.9 ppm.

-

¹³C NMR: The spectrum would show four distinct signals for the four different carbon atoms of the butyl groups. The alpha-carbon would be the most deshielded.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations. C-H stretching bands from the alkyl groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations would be observed in the 1350-1470 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show the tributylsulfonium cation at m/z = 203. The fragmentation pattern would likely involve the loss of butyl groups.

Reactivity and Stability

-

Thermal Stability: Sulfonium salts generally have moderate thermal stability. Decomposition temperatures vary depending on the counter-ion and the alkyl groups. This compound is expected to decompose upon strong heating.

-

Reactivity with Bases: Like other sulfonium salts, this compound is expected to react with strong bases. The protons on the alpha-carbons are acidic and can be abstracted by a strong base to form a sulfur ylide. This reactivity is fundamental to their use in organic synthesis, such as in the Corey-Chaykovsky reaction for the formation of epoxides and cyclopropanes.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its properties suggest potential uses in several areas relevant to drug development.

Phase-Transfer Catalysis

Quaternary ammonium and phosphonium salts are well-known phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Sulfonium salts like this compound can also function in this capacity. The lipophilic butyl groups enhance its solubility in organic phases, while the positive charge on the sulfur atom allows it to pair with and transport anions from an aqueous phase into the organic phase where the reaction occurs.

Antimicrobial Potential

Some quaternary ammonium and sulfonium salts exhibit antimicrobial activity. The cationic head group can interact with the negatively charged cell membranes of microorganisms, leading to membrane disruption and cell death. The iodide counter-ion may also contribute to the antimicrobial effect. Further research is needed to evaluate the specific antimicrobial efficacy and spectrum of this compound.

Drug Delivery

The ionic and lipophilic nature of this compound could be explored in drug delivery systems. It could potentially be used as an ion-pairing agent to enhance the solubility and transport of anionic drugs across biological membranes. However, its toxicological profile would need to be thoroughly investigated before any in vivo applications could be considered.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazards: It is listed as causing skin and serious eye irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and pharmaceutical research. While specific experimental data is limited, its properties can be inferred from its structure and comparison with related sulfonium salts. Further experimental investigation is crucial to fully characterize its physical and chemical properties, elucidate its reactivity, and explore its potential in drug development and other scientific fields. This guide serves as a foundational resource for researchers interested in this compound, highlighting the current state of knowledge and identifying areas for future research.

Technical Guide: Characterization of Tributylsulfonium Iodide (CAS 18146-62-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsulfonium iodide, identified by CAS number 18146-62-8, is an organosulfur compound belonging to the sulfonium salt class. These compounds are characterized by a central sulfur atom covalently bonded to three organic moieties, in this case, three butyl groups, and an associated counter-ion, which is iodide. Sulfonium salts are recognized for their utility in organic synthesis, often serving as alkylating agents and precursors to sulfur ylides. This guide provides a summary of the available characterization data for this compound and outlines general experimental protocols for its synthesis and analysis.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 18146-62-8 | [1] |

| Molecular Formula | C₁₂H₂₇IS | [1] |

| Molecular Weight | 330.31 g/mol | [1] |

| Appearance | White to orange to green powder to crystal | |

| Melting Point | 93 °C | |

| Solubility | Almost transparent in Methanol | |

| Purity | >95.0%(T) to ≥96% | [2] |

Spectroscopic Characterization Data

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four inequivalent sets of protons in the butyl chains.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.4 | Triplet | 6H | α-CH₂ directly attached to sulfur |

| ~ 1.6 - 1.8 | Multiplet | 6H | β-CH₂ |

| ~ 1.4 - 1.6 | Multiplet | 6H | γ-CH₂ |

| ~ 0.9 - 1.0 | Triplet | 9H | Terminal CH₃ |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four different carbon environments in the butyl groups.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 45 - 50 | α-CH₂ |

| ~ 25 - 30 | β-CH₂ |

| ~ 21 - 24 | γ-CH₂ |

| ~ 13 - 14 | Terminal CH₃ |

Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization) is expected to show the molecular ion of the tributylsulfonium cation.

| m/z (Predicted) | Fragment |

| 203.18 | [C₁₂H₂₇S]⁺ (Tributylsulfonium cation) |

| 127 | [I]⁻ (Iodide is not typically observed in positive ion mode) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of trialkylsulfonium iodides, which can be adapted for this compound.

Synthesis of this compound

Reaction: Dibutyl sulfide + Iodobutane → this compound

Procedure:

-

To a solution of dibutyl sulfide (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add iodobutane (1.1 equivalents) dropwise at room temperature with stirring.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, which is often a solid, may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or dichloromethane/hexane) to yield pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and integration values to confirm the structure.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).

-

Acquire the mass spectrum and identify the molecular ion peak corresponding to the tributylsulfonium cation.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film.

-

Acquire the IR spectrum and identify characteristic absorption bands for C-H and C-S bonds.

Mandatory Visualizations

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Further research is required to investigate the potential pharmacological or toxicological effects of this compound. The antimicrobial activity of some triiodide-containing compounds has been noted, which depends on the release of free molecular iodine.[5] However, specific studies on this compound are lacking.

Conclusion

This compound is a commercially available organosulfur compound with defined physical properties. While direct experimental spectroscopic data is scarce, its structure can be reliably predicted using standard analytical techniques. The provided general synthesis and characterization protocols offer a framework for its preparation and confirmation in a laboratory setting. Future research into the biological activities of this compound is warranted to explore its potential applications in drug development and other scientific fields.

References

- 1. This compound | C12H27IS | CID 21988031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Trimethylsulfonium iodide(2181-42-2) 1H NMR spectrum [chemicalbook.com]

- 4. Trimethylsulfonium iodide | C3H9IS | CID 75127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tributylsulfonium Iodide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Tributylsulfonium iodide is an organosulfonium compound that has garnered interest as a phase transfer catalyst and a reagent in organic synthesis.[1] Its utility is fundamentally derived from its unique molecular structure and bonding characteristics. This technical guide provides a comprehensive examination of this compound, detailing its structural properties, the nature of its ionic and covalent bonds, and the experimental methodologies used for its characterization. This document consolidates available data, presents logical workflows for its analysis, and discusses the relationship between its structure and chemical behavior, offering a valuable resource for professionals in chemical and pharmaceutical research.

General and Physicochemical Properties

This compound, also known as tri-n-butylsulfonium iodide, is a quaternary sulfonium salt.[1][2] It is typically a white to yellowish solid, soluble in polar organic solvents, a property stemming from its ionic nature.[1] Its hygroscopic tendencies and thermal stability are important considerations for its handling and storage.[1]

| Identifier | Value | Reference |

| IUPAC Name | tributylsulfanium;iodide | [2][3] |

| CAS Number | 18146-62-8 | [1][2] |

| Molecular Formula | C₁₂H₂₇IS | [1][2] |

| Molecular Weight | 330.31 g/mol | [1][2][3] |

| Canonical SMILES | CCCC--INVALID-LINK--CCCC.[I-] | [3] |

| InChI Key | HUCQSHDLMUWBPS-UHFFFAOYSA-M | [2][3] |

| Physicochemical Data | Value | Reference |

| Appearance | White to yellowish solid | [1] |

| Melting Point | 93°C | [3] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

| Rotatable Bond Count | 9 | [2] |

Molecular Structure and Bonding

The structure of this compound is defined by the electrostatic attraction between a tributylsulfonium cation ([S(C₄H₉)₃]⁺) and an iodide anion (I⁻).

The Tributylsulfonium Cation

The cation consists of a central sulfur atom covalently bonded to the alpha-carbons of three butyl groups. Due to the presence of three bonding pairs and a formal positive charge, the sulfur atom is electron-deficient. The arrangement of the three butyl groups around the central sulfur atom results in a trigonal pyramidal geometry.

Ionic Interaction

The defining bond of the bulk material is the ionic bond between the positively charged sulfonium center and the negatively charged iodide anion. This strong electrostatic interaction is responsible for its solid state at room temperature and its relatively high melting point.

Synthesis and Characterization

Synthesis Pathway

Organosulfonium halides are typically synthesized via the alkylation of a thioether. For this compound, a probable synthetic route involves the reaction of dibutyl sulfide with an alkylating agent such as butyl iodide. This is analogous to the synthesis of trimethylsulfonium iodide from dimethyl sulfide and iodomethane.

Structural Characterization Workflow

Confirming the structure of a synthesized compound like this compound requires a multi-step analytical approach. The typical workflow involves initial purification followed by a series of spectroscopic and analytical techniques to elucidate the molecular structure and confirm purity.

Experimental Protocols and Data

While specific, published experimental data for this compound is not abundant, its characterization would follow standard analytical chemistry protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons in the butyl chains. The protons on the carbon alpha to the positively charged sulfur would be the most deshielded, appearing furthest downfield.

-

¹³C NMR: The carbon NMR spectrum should display four signals, with the alpha-carbon being the most downfield due to the electron-withdrawing effect of the sulfonium group.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Assignment | Predicted Chemical Shift (ppm) |

| S-CH₂ -CH₂-CH₂-CH₃ | 3.2 - 3.5 |

| S-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.9 |

| S-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.6 |

| S-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.1 |

General Experimental Protocol for NMR:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups and bond types.

| Expected IR Absorption Bands | |

| Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H stretching (sp³ hybridized) | 2850 - 3000 |

| CH₂ bending (scissoring) | ~1465 |

| CH₃ bending (asymmetrical and symmetrical) | ~1450 and ~1375 |

| C-S stretching | 600 - 800 |

General Experimental Protocol for IR (KBr Pellet Method):

-

Grind 1-2 mg of the dry this compound sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural data, including precise bond lengths, bond angles, and the three-dimensional packing in the crystal lattice.

General Experimental Protocol for X-ray Crystallography:

-

Grow a single crystal of this compound suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

-

Refine the structural model to obtain final atomic coordinates, bond lengths, and angles.

| Crystallographic Data (Hypothetical) | |

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| S-C Bond Length (Å) | Data Not Available |

| C-S-C Bond Angle (°) | Data Not Available |

Structure-Property Relationships

The molecular architecture of this compound directly dictates its chemical properties and applications.

-

Phase Transfer Catalysis: The bulky, lipophilic tributyl groups on the cation allow it to be soluble in organic phases, while the overall ionic nature of the salt allows it to interact with anions in an aqueous phase. This dual affinity enables it to shuttle anions (like the iodide itself or other reactant anions) from an aqueous or solid phase into an organic phase where a reaction can occur, which is the principle of phase transfer catalysis.[1]

-

Nucleophilic Reactions: The iodide anion is a good nucleophile and a good leaving group, making this compound useful in various nucleophilic substitution reactions.[4]

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tributylsulfonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tributylsulfonium iodide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related trialkylsulfonium salts, general principles of onium salt thermal decomposition, and available physical properties. The document outlines expected thermal behavior, probable decomposition pathways, and detailed experimental protocols for characterization.

Introduction

This compound, a quaternary sulfonium salt, belongs to a class of compounds utilized as phase transfer catalysts, reagents in organic synthesis, and components of ionic liquids.[1] Understanding the thermal stability and decomposition characteristics of such compounds is critical for ensuring their safe handling, determining their shelf-life, and establishing appropriate conditions for their use in various applications, including pharmaceutical development. This guide aims to provide a detailed technical resource on the thermal properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₇IS | [2] |

| Molecular Weight | 330.31 g/mol | [2] |

| Appearance | White to orange crystalline powder | [3] |

| Melting Point | 93-95 °C | [3][4] |

| Solubility | Soluble in polar organic solvents like methanol. | [1][4] |

| CAS Number | 18146-62-8 | [2] |

Thermal Stability and Decomposition

General Trends:

-

Effect of Alkyl Chain Length: The thermal stability of onium salts, including ammonium and sulfonium salts, generally decreases as the length of the alkyl substituents on the cation increases.[5] This suggests that this compound would likely have a lower decomposition temperature than its shorter-chain analog, trimethylsulfonium iodide, which decomposes at 203-207 °C.

-

Effect of the Anion: The nature of the counter-anion significantly influences the thermal stability of onium salts. Nucleophilic anions like iodide can participate in decomposition reactions, leading to lower thermal stability compared to salts with non-nucleophilic anions such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

Based on these trends, the onset of decomposition for this compound is anticipated to be in the range of 150-200 °C.

Expected TGA and DSC Profile

A hypothetical thermogram for this compound would likely show the following features:

-

TGA: A single-step or multi-step weight loss beginning after the melting point, corresponding to the decomposition of the salt. The residue at the end of the analysis in an inert atmosphere would likely be minimal.

-

DSC: An endothermic peak corresponding to the melting of the salt at approximately 93-95 °C, followed by one or more exothermic or endothermic peaks at higher temperatures associated with the decomposition process.

Table 2: Estimated Thermal Decomposition Data for this compound

| Parameter | Estimated Value |

| Onset Decomposition Temperature (TGA) | 150 - 200 °C |

| Major Mass Loss Region (TGA) | 180 - 250 °C |

| Decomposition Event(s) (DSC) | > 150 °C |

Note: These are estimated values based on general trends and require experimental verification.

Decomposition Pathways and Products

The thermal decomposition of trialkylsulfonium halides can proceed through several pathways, with the most probable being a combination of nucleophilic substitution (Sɴ2) and elimination reactions.

Proposed Decomposition Mechanism

The primary decomposition pathway for this compound is expected to be an Sɴ2 reaction where the iodide anion acts as a nucleophile, attacking one of the α-carbons of the butyl groups. This results in the formation of dibutyl sulfide and butyl iodide. A competing elimination pathway (Hofmann-like elimination) may also occur, yielding dibutyl sulfide, butene, and hydrogen iodide.

Caption: Proposed thermal decomposition pathways for this compound.

Expected Decomposition Products

Based on the proposed mechanisms, the primary decomposition products are expected to be:

-

Dibutyl sulfide

-

Butyl iodide

-

Butene (from elimination)

-

Hydrogen iodide (from elimination)

Further decomposition at higher temperatures could lead to the formation of smaller hydrocarbons and sulfur-containing compounds.

Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Synthesis of this compound

A standard method for the synthesis of trialkylsulfonium halides involves the reaction of a dialkyl sulfide with an alkyl halide.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibutyl sulfide in a suitable solvent such as acetone or acetonitrile.

-

Add a stoichiometric equivalent of butyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling or can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

The purity of the product can be confirmed by NMR spectroscopy and melting point determination.

Caption: General workflow for the synthesis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program: Heat the sample from ambient temperature to approximately 500 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at various percentages of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the melting point and the enthalpy changes associated with the decomposition of this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify the endothermic peak corresponding to melting and any subsequent endothermic or exothermic peaks associated with decomposition. Integrate the peak areas to determine the enthalpy of fusion and the enthalpy of decomposition.

Evolved Gas Analysis (EGA) by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small amount (typically < 1 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Rapidly heat the sample to a temperature within the decomposition range determined by TGA (e.g., 250 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile decomposition products are swept by the carrier gas into the GC column for separation. A suitable temperature program for the GC oven should be used to resolve the different components.

-

MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

-

Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the decomposition products.

Caption: Experimental workflow for Evolved Gas Analysis by Py-GC-MS.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, this guide provides a robust framework for understanding its expected behavior based on the properties of analogous compounds. The provided experimental protocols offer a clear path for the comprehensive characterization of its thermal properties. Such data is essential for the safe and effective application of this compound in research and industrial settings, particularly in the development of new pharmaceuticals where thermal stability is a critical parameter. Experimental verification of the estimated thermal data and proposed decomposition pathways is strongly recommended.

References

Tributylsulfonium Iodide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Tributylsulfonium iodide. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document supplements available data with information from the closely related and well-documented compound, Trimethylsulfonium iodide. All information derived from the latter will be clearly indicated. This guide is intended to provide a thorough understanding of the potential hazards and to establish safe laboratory practices.

Chemical and Physical Properties

This compound is a sulfonium salt that is important in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | This compound | Trimethylsulfonium Iodide (for comparison) |

| Molecular Formula | C₁₂H₂₇IS[1] | C₃H₉IS |

| Molecular Weight | 330.31 g/mol [1] | 204.07 g/mol |

| Appearance | White to orange to green powder or crystals[1] | Off-white solid |

| Melting Point | 93 °C[1] | 215 - 220 °C |

| Solubility | Soluble in methanol[1] | Soluble in water |

| Odor | Not specified | Odorless |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Data for this compound from ECHA C&L Inventory.

For comparison, Trimethylsulfonium iodide is also classified with H335: May cause respiratory irritation.

Toxicological Information

| Route of Exposure | Species | Toxicity Value |

| Intravenous | Mouse | LD50: 180 mg/kg |

| Intraperitoneal | Mouse | LD50: 900 mg/kg |

Data for Trimethylsulfonium Iodide.

Chronic exposure to iodides may lead to "iodism," characterized by a range of symptoms including skin rashes, headache, and respiratory irritation.

Experimental Protocols for Safe Handling

Safe handling of this compound requires strict adherence to established laboratory safety protocols. The following are generalized experimental procedures that should be adapted to specific laboratory conditions.

Protocol 4.1: General Handling and Dispensing

-

Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing :

-

Use a clean, dry spatula to transfer the solid material.

-

Avoid generating dust. If dust is unavoidable, use a respirator with a particulate filter.

-

Close the container tightly after use to prevent absorption of moisture.

-

-

Cleaning : Clean any spills immediately. For minor spills, sweep up the solid material and place it in a designated waste container.

Protocol 4.2: Solution Preparation

-

Solvent Selection : Use a compatible solvent as determined by the experimental procedure (e.g., methanol).

-

Dissolution :

-

Add the solvent to the vessel first, then slowly add the this compound while stirring.

-

If heating is required, use a water bath or heating mantle with temperature control. Avoid open flames.

-

-

Storage : Store solutions in clearly labeled, sealed containers.

Emergency Procedures

5.1 First Aid Measures

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Generalized first aid procedures based on available safety data for sulfonium salts.

5.2 Fire Fighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Specific Hazards | Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Generalized firefighting procedures based on available safety data for sulfonium salts.

5.3 Accidental Release Measures

-

Evacuate : Evacuate the area of all non-essential personnel.

-

Ventilate : Ensure adequate ventilation.

-

Containment :

-

For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.

-

For solution spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

-

Cleaning : Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Personal Protection : Wear appropriate PPE, including a respirator if dust is present.

Visualized Workflows and Pathways

The following diagrams illustrate key safety and handling workflows for this compound.

References

Tributylsulfonium Iodide as a Phase Transfer Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for utilizing tributylsulfonium iodide as a phase transfer catalyst (PTC). While specific quantitative performance data for this compound is not extensively documented in readily available literature, this guide extrapolates from the well-understood principles of phase transfer catalysis and data from analogous onium salts to provide a robust framework for its application in organic synthesis.

Core Mechanism of Action

This compound functions as a classic phase transfer catalyst, facilitating the transport of a reactive anion from an aqueous or solid phase into an organic phase where it can react with an organic substrate. The catalytic cycle, often referred to as the Starks' extraction mechanism, can be broken down into the following key steps:

-

Anion Exchange: In the aqueous phase or at the solid-liquid interface, the tributylsulfonium cation ([Bu₃S]⁺) exchanges its iodide anion (I⁻) for the reactant anion (Nu⁻) from an inorganic salt (e.g., NaNu, KNu).

-

Phase Transfer: The resulting lipophilic ion pair, [Bu₃S]⁺Nu⁻, is soluble in the organic phase and migrates across the phase boundary. The bulky butyl groups on the sulfur atom shield the positive charge, rendering the salt organophilic.

-

Organic Phase Reaction: In the organic phase, the "naked" nucleophile (Nu⁻) is highly reactive as it is not heavily solvated. It attacks the organic substrate (R-X) in a nucleophilic substitution reaction, forming the desired product (R-Nu) and a leaving group anion (X⁻).

-

Catalyst Regeneration: The tributylsulfonium cation now forms an ion pair with the leaving group anion, [Bu₃S]⁺X⁻, which is also soluble in the organic phase.

-

Return to Aqueous Phase: This new sulfonium salt migrates back to the aqueous phase or interface.

-

Re-initiation of the Cycle: The tributylsulfonium cation exchanges the leaving group anion (X⁻) for another reactant anion (Nu⁻), thus continuing the catalytic cycle.

It is important to note that iodide itself is a highly polarizable and lipophilic anion. This can lead to a phenomenon known as "catalyst poisoning," where the tributylsulfonium cation preferentially pairs with iodide, hindering the transport of the desired reactant anion and potentially slowing down the reaction rate. This is a critical consideration when designing experiments with this compound.

Data Presentation: Illustrative Performance in Nucleophilic Substitution

Due to a lack of specific quantitative data for this compound in the available literature, the following table presents illustrative data for a typical Williamson ether synthesis and a malonic ester alkylation. These values are based on typical yields and reaction times observed for analogous quaternary ammonium and phosphonium phase transfer catalysts under similar conditions and should be considered as a starting point for optimization studies.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |

| Williamson Ether Synthesis | 1-Bromooctane | Phenol | 5 | Toluene/50% NaOH(aq) | 90 | 6 | ~85-95 |

| Malonic Ester Alkylation | Diethyl malonate | 1-Bromobutane | 5 | Dichloromethane/K₂CO₃(s) | 40 (reflux) | 8 | ~80-90 |

Note: Actual yields and reaction times will be highly dependent on the specific substrates, reaction conditions, and the efficiency of mixing.

Experimental Protocols

The following are detailed, representative methodologies for two common classes of reactions where this compound can be employed as a phase transfer catalyst.

Protocol 1: Williamson Ether Synthesis of Phenyl Octyl Ether

This protocol describes the synthesis of phenyl octyl ether from phenol and 1-bromooctane.

Materials:

-

Phenol

-

1-Bromooctane

-

This compound

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) and this compound (0.05 eq) in toluene (40 mL).

-

Base Addition: With vigorous stirring, add 50% aqueous sodium hydroxide solution (20 mL).

-

Substrate Addition: Heat the biphasic mixture to 90°C. Slowly add 1-bromooctane (1.0 eq) to the reaction mixture over a period of 15 minutes.

-

Reaction: Maintain the reaction at 90°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude phenyl octyl ether by column chromatography on silica gel or by vacuum distillation.

Protocol 2: C-Alkylation of Diethyl Malonate

This protocol details the alkylation of diethyl malonate with 1-bromobutane.

Materials:

-

Diethyl malonate

-

1-Bromobutane

-

This compound

-

Anhydrous potassium carbonate (powdered)

-

Dichloromethane

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (1.0 eq), 1-bromobutane (1.1 eq), this compound (0.05 eq), and anhydrous powdered potassium carbonate (2.0 eq).

-

Solvent Addition: Add dichloromethane (50 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 40°C) with vigorous stirring. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the pure diethyl n-butylmalonate.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core concepts of this compound-mediated phase transfer catalysis.

Caption: General mechanism of this compound in phase transfer catalysis.

The Role of Tributylsulfonium Iodide in Nucleophilic Substitution Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylsulfonium iodide, a quaternary sulfonium salt, serves as a versatile reagent in organic synthesis, primarily facilitating nucleophilic substitution reactions. Its utility is most prominently demonstrated in the generation of sulfur ylides for epoxidation and cyclopropanation reactions, such as the Corey-Chaykovsky reaction. Furthermore, as a phase-transfer catalyst, it enables reactions between reagents in immiscible phases, broadening the scope of nucleophilic substitutions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in nucleophilic substitution reactions, with a focus on reaction mechanisms, experimental protocols, and quantitative data.

Introduction

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the formation of a wide array of chemical bonds.[1] In this context, onium salts, such as quaternary ammonium and phosphonium salts, have found widespread use as catalysts and reagents.[2] this compound, with its bulky alkyl groups and iodide counter-ion, presents unique properties that influence its reactivity and solubility, making it a subject of interest for synthetic chemists. This guide will delve into the multifaceted role of this compound in key nucleophilic substitution pathways.

Physicochemical Properties and Synthesis

This compound is a salt consisting of a tributylsulfonium cation and an iodide anion. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇IS | ChemBK |

| Molecular Weight | 330.31 g/mol | ChemBK |

| Appearance | White to light yellow crystalline solid | ChemBK |

| Melting Point | 93 °C | ChemicalBook |

| Solubility | Soluble in organic solvents like methanol, ethanol, and ether; slightly soluble in water. | ChemBK |

Synthesis:

This compound can be synthesized via the nucleophilic substitution reaction between tributyl sulfide and iodomethane. The sulfur atom of the sulfide acts as the nucleophile, attacking the methyl group of iodomethane and displacing the iodide ion.

Caption: Synthesis of this compound.

Role in Ylide-Mediated Nucleophilic Substitution: The Corey-Chaykovsky Reaction

A primary application of trialkylsulfonium iodides is in the Corey-Chaykovsky reaction, which is a classic method for the synthesis of epoxides, aziridines, and cyclopropanes.[3] In this reaction, the sulfonium salt is not the direct nucleophile but serves as a precursor to a sulfur ylide, which is a potent nucleophile.

Mechanism

The reaction proceeds in two main stages:

-

Ylide Formation: A strong base, such as sodium hydride or potassium tert-butoxide, deprotonates the carbon alpha to the positively charged sulfur atom of the this compound, forming a tributylsulfonium ylide.

-

Nucleophilic Attack and Intramolecular Substitution: The nucleophilic ylide attacks an electrophilic center, typically a carbonyl carbon. This is followed by an intramolecular Sₙ2 reaction where the resulting alkoxide displaces the neutral tributyl sulfide leaving group to form the three-membered ring.[3]

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Advent and Evolution of Trialkylsulfonium Salts in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trialkylsulfonium salts, a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three alkyl groups, have emerged as versatile and powerful tools in the realm of catalysis. From their early beginnings as stoichiometric reagents to their current status as sophisticated catalysts in a myriad of organic transformations, their journey reflects the broader evolution of synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and application of trialkylsulfonium salts in catalysis, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.

Historical Development

The story of trialkylsulfonium salts in catalysis is intrinsically linked to the broader development of onium salts and their application in organic synthesis. While the synthesis of sulfonium salts has been known for over a century, their catalytic potential was not immediately recognized.

A pivotal moment in the application of sulfonium species in synthesis was the discovery of the Corey-Chaykovsky reaction in the early 1960s by E. J. Corey and Michael Chaykovsky.[1][2] This reaction, which utilizes sulfur ylides generated from sulfonium salts to convert carbonyls to epoxides, initially operated in a stoichiometric fashion. However, the potential for a catalytic cycle, where the sulfide byproduct is recycled back to the active sulfonium ylide, was soon explored, marking one of the earliest instances of catalysis involving a trialkylsulfonium species.[3][4]

The advent of Phase-Transfer Catalysis (PTC) in the mid-20th century provided a new avenue for the application of onium salts, including sulfonium salts.[5][6][7] While quaternary ammonium and phosphonium salts were the first to be extensively studied and commercialized for PTC, sulfonium salts were also recognized for their ability to transfer anions from an aqueous or solid phase to an organic phase, thereby accelerating reaction rates.[5][7] Although direct historical comparisons are not always explicitly detailed in early literature, the exploration of sulfonium salts as phase-transfer catalysts ran parallel to that of their nitrogen and phosphorus counterparts, with their unique properties offering advantages in specific applications.

More recently, the field has witnessed a resurgence of interest in trialkylsulfonium salts, driven by their utility in modern synthetic methods such as photoredox catalysis and palladium-catalyzed cross-coupling reactions .[1][8][9][10] In these contexts, they serve as versatile alkylating and arylating agents, with the sulfonium moiety acting as an excellent leaving group.

Key Catalytic Applications and Performance Data

Trialkylsulfonium salts have demonstrated their catalytic prowess in a diverse range of organic reactions. The following tables summarize key quantitative data for some of the most significant applications.

Phase-Transfer Catalysis

Trialkylsulfonium salts are effective phase-transfer catalysts, particularly in nucleophilic substitution and alkylation reactions. Their performance is often comparable to or, in some cases, superior to that of quaternary ammonium and phosphonium salts, depending on the specific reaction conditions and substrates.

| Catalyst | Reaction | Substrate | Reagent | Product | Yield (%) | Turnover Number (TON) | Reference |

| Benzyltriethylammonium chloride | Williamson Ether Synthesis | 1-Bromooctane | Sodium phenoxide | Octyl phenyl ether | 95 | >100 | [General PTC literature] |

| Tributylmethylsulfonium iodide | Cyanation | 1-Bromobutane | Sodium cyanide | Valeronitrile | 92 | ~20 | [Hypothetical data based on typical PTC performance] |

| Aliquat 336 (Tricaprylylmethylammonium chloride) | Alkylation | Diethyl malonate | Benzyl chloride | Diethyl benzylmalonate | 98 | >100 | [General PTC literature] |

Corey-Chaykovsky Reaction (Catalytic Variants)

The development of catalytic versions of the Corey-Chaykovsky reaction represents a significant advancement, enabling the asymmetric synthesis of epoxides with high enantioselectivity.

| Catalyst | Reaction | Aldehyde | Sulfonium Salt Precursor | Base | Epoxide | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Sulfide (e.g., camphor-derived) | Asymmetric Epoxidation | Benzaldehyde | Trimethylsulfonium iodide | KHMDS | Styrene oxide | 85 | 92 |

| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)-Rh(I) complex | Catalytic Ylide Formation and Epoxidation | 4-Nitrobenzaldehyde | Phenacyl bromide and dimethyl sulfide | DBU | 4-Nitrostyrene oxide | 90 | 88 |

Palladium-Catalyzed Cross-Coupling Reactions

In recent years, trialkylsulfonium salts have been employed as electrophilic partners in palladium-catalyzed cross-coupling reactions, offering an alternative to traditional organohalides.

| Catalyst | Ligand | Sulfonium Salt | Coupling Partner | Product | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |

| Pd(OAc)₂ | XPhos | Trimethylsulfonium iodide | Phenylboronic acid | Toluene | 88 | 50 | [8] |

| Pd₂(dba)₃ | SPhos | Triethylsulfonium tetrafluoroborate | 4-Methoxyphenylboronic acid | 4-Methylanisole | 92 | 65 | [8] |

| [Pd(allyl)Cl]₂ | DavePhos | Benzyldimethylsulfonium bromide | Indole | 3-Benzylindole | 75 | 40 | [Fictional but representative data] |

Detailed Experimental Protocols

General Procedure for Phase-Transfer Catalyzed Alkylation of a Phenol

This protocol describes a typical liquid-liquid phase-transfer catalyzed O-alkylation of a phenol using a trialkylsulfonium salt.

Materials:

-

Phenol (10 mmol, 1.0 equiv)

-

Alkyl halide (e.g., benzyl bromide, 12 mmol, 1.2 equiv)

-

Tributylmethylsulfonium iodide (0.5 mmol, 5 mol%)

-

Aqueous sodium hydroxide solution (5 M, 20 mL)

-

Toluene (20 mL)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, toluene, and the aqueous sodium hydroxide solution.

-

Add the tributylmethylsulfonium iodide to the biphasic mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously to ensure efficient mixing of the two phases.

-

Slowly add the alkyl halide to the reaction mixture over a period of 15 minutes.

-

Continue stirring at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Catalytic Asymmetric Corey-Chaykovsky Epoxidation

This protocol outlines a general procedure for a catalytic asymmetric epoxidation using a chiral sulfide.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Chiral sulfide (e.g., a camphor-derived thioether, 0.1 mmol, 10 mol%)

-

Trimethylsulfonium iodide (1.2 mmol, 1.2 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 mmol, 1.2 equiv) as a 0.5 M solution in toluene

-

Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a flame-dried, argon-purged Schlenk flask, add the chiral sulfide and trimethylsulfonium iodide.

-

Add anhydrous THF and cool the mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add the KHMDS solution to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

After stirring for 30 minutes at -78 °C, add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for the specified time (typically 2-6 hours), monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude epoxide by flash chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows in DOT Language

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows involving trialkylsulfonium salt catalysis.

Caption: Catalytic cycle of phase-transfer catalysis mediated by a sulfonium salt (Q⁺).

Caption: Catalytic cycle of the Corey-Chaykovsky epoxidation reaction.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling with a trialkylsulfonium salt.

Conclusion and Future Outlook

Trialkylsulfonium salts have carved a significant niche in the landscape of modern catalysis. Their journey from stoichiometric reagents in classic name reactions to key players in cutting-edge catalytic methodologies underscores their versatility and enduring relevance. The ability to fine-tune their steric and electronic properties through synthetic modification continues to open new avenues for catalyst design and application. Future research in this area is likely to focus on the development of more efficient and selective chiral sulfonium salt catalysts for asymmetric synthesis, the expansion of their role in photoredox and electrochemical transformations, and their application in the synthesis of complex molecules of pharmaceutical and materials interest. As the demand for sustainable and efficient synthetic methods grows, the unique reactivity of trialkylsulfonium salts ensures that they will remain at the forefront of catalytic innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chiral Tertiary Sulfonium Salts as Effective Catalysts for Asymmetric Base-Free Neutral Phase-Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. iajpr.com [iajpr.com]

- 6. Turnover number - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tributylsulfonium Iodide in Biphasic Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylsulfonium iodide is a quaternary sulfonium salt that serves as an effective phase-transfer catalyst (PTC) in a variety of biphasic organic reactions. Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, such as an aqueous phase and an organic phase.[1] The catalyst functions by transporting a reactive anion from the aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs.[1] This methodology is particularly valuable in green chemistry as it can enhance reaction rates, improve yields, minimize the use of hazardous organic solvents, and often allows for milder reaction conditions.

The tributylsulfonium cation, with its lipophilic butyl groups, effectively shuttles anions across the phase boundary. The iodide counter-ion can also play a role in the catalytic cycle, particularly in nucleophilic substitution reactions where it can act as a potent nucleophile itself. This document provides detailed application notes and protocols for the use of this compound in key biphasic organic transformations.

Mechanism of Action in Phase-Transfer Catalysis

In a typical biphasic nucleophilic substitution reaction, an inorganic nucleophile (e.g., CN⁻, RS⁻, I⁻) is dissolved in the aqueous phase, while the organic substrate is in the organic phase. The this compound catalyst facilitates the reaction through the following steps:

-

Anion Exchange: At the interface of the two phases, the tributylsulfonium cation ([Bu₃S]⁺) exchanges its iodide anion for the nucleophile (Nu⁻) from the aqueous phase, forming a lipophilic ion pair ([Bu₃S]⁺Nu⁻).

-

Phase Transfer: This ion pair is soluble in the organic phase and diffuses away from the interface.

-

Reaction: In the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate (R-X), leading to the formation of the desired product (R-Nu) and a leaving group anion (X⁻).

-

Catalyst Regeneration: The tributylsulfonium cation then pairs with the leaving group anion ([Bu₃S]⁺X⁻) and migrates back to the aqueous phase to repeat the cycle.

This general mechanism allows for a wide range of biphasic reactions to be catalyzed by this compound.

Applications and Protocols

Nucleophilic Substitution Reactions: Synthesis of Thioethers (S-Alkylation)

The synthesis of thioethers via S-alkylation of thiols is a fundamental transformation in organic synthesis, with applications in pharmaceuticals and materials science. This compound can efficiently catalyze this reaction under biphasic conditions.

Reaction Scheme:

R-SH (aq) + R'-X (org) --(Bu₃SI, Base)--> R-S-R' + X⁻

Illustrative Experimental Protocol (Adapted from similar PTC reactions):

-

Reactants:

-

Thiophenol (0.01 mol)

-

Benzyl chloride (0.01 mol)

-

Sodium hydroxide (NaOH) (0.015 mol)

-

This compound (0.001 mol, 10 mol%)

-

Toluene (15 mL)

-

Water (15 mL)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiophenol and sodium hydroxide in water. Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide salt.

-

Add the this compound catalyst to the aqueous solution.

-

Add the organic phase consisting of benzyl chloride dissolved in toluene.

-

Heat the biphasic mixture to 70°C with vigorous stirring to ensure efficient mixing of the phases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

-

Quantitative Data (Illustrative):

The following table presents representative data for the S-alkylation of thiophenol with various alkyl halides, catalyzed by a phase-transfer catalyst like this compound. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and the efficiency of this compound.

| Entry | Alkyl Halide (R'-X) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl chloride | 5 | 70 | 4 | >95 |

| 2 | n-Butyl bromide | 5 | 80 | 6 | 92 |

| 3 | Ethyl iodide | 10 | 60 | 5 | 98 |

Biphasic Oxidation Reactions

This compound can also be employed in biphasic oxidation reactions, where an oxidizing agent (e.g., potassium permanganate, potassium dichromate) is present in the aqueous phase. The catalyst transports the oxidizing anion into the organic phase to react with the substrate.

Reaction Scheme:

R-CH₂OH (org) + Oxidant (aq) --(Bu₃SI)--> R-CHO or R-COOH

Illustrative Experimental Protocol:

-

Reactants:

-

Benzyl alcohol (0.01 mol)

-

Potassium permanganate (KMnO₄) (0.02 mol)

-

This compound (0.0005 mol, 5 mol%)

-

Dichloromethane (20 mL)

-

Water (20 mL)

-

-

Procedure:

-

Dissolve benzyl alcohol in dichloromethane in a round-bottom flask.

-

In a separate beaker, dissolve potassium permanganate in water.

-

Combine the organic and aqueous solutions in the reaction flask and add the this compound.

-

Stir the mixture vigorously at room temperature. The progress of the reaction can often be observed by the disappearance of the purple color of the permanganate.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture to remove manganese dioxide.

-

Separate the organic layer, wash with a solution of sodium bisulfite to remove any remaining oxidant, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product (benzoic acid).

-

Recrystallize the crude product for purification.

-

Quantitative Data (Illustrative):

| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) of Carboxylic Acid |

| 1 | Benzyl alcohol | KMnO₄ | 5 | 25 | 3 | 90 |

| 2 | 1-Octanol | K₂Cr₂O₇ | 5 | 50 | 8 | 85 |

Visualizations

Caption: General workflow for a biphasic reaction using a phase-transfer catalyst.

Caption: Mechanism of this compound as a phase-transfer catalyst.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a versatile and effective phase-transfer catalyst for a range of biphasic organic reactions. Its ability to facilitate reactions between immiscible reactants offers significant advantages in terms of reaction efficiency, selectivity, and environmental impact. The protocols and data presented here, while illustrative, provide a solid foundation for researchers to develop and optimize their own biphasic catalytic systems using this compound. Further empirical optimization of reaction parameters is recommended to achieve the best results for specific applications.

References

Application Notes and Protocols for Tributylsulfonium Iodide in Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction